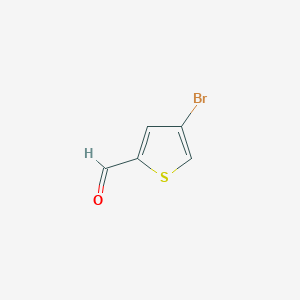

4-Bromo-2-thiophenecarboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrOS/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDONIKHDXYHTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172116 | |

| Record name | 4-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-75-8 | |

| Record name | 4-Bromo-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromothiophene-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Bromo 2 Thiophenecarboxaldehyde

Established Synthetic Routes to 4-Bromo-2-thiophenecarboxaldehyde

The synthesis of this compound is most commonly achieved through two primary established routes: formylation of a pre-brominated thiophene (B33073) or metal-halogen exchange on a dibrominated precursor followed by formylation.

One of the most well-documented methods for introducing an aldehyde group onto an electron-rich aromatic ring like thiophene is the Vilsmeier-Haack reaction . organic-chemistry.orgijpcbs.com This reaction uses a substituted amide, typically N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org This reagent then reacts with the thiophene ring via electrophilic aromatic substitution. For the synthesis of this compound, the starting material is 3-bromothiophene. The formylation occurs preferentially at the C2 position, which is the most activated site for electrophilic attack in the 3-substituted thiophene ring. The reaction is completed by hydrolysis of the resulting iminium ion to yield the final aldehyde. wikipedia.org

Another established route involves metal-halogen exchange . wikipedia.org This strategy often starts with 2,4-dibromothiophene. The reaction is performed at low temperatures, where an organolithium reagent, such as n-butyllithium (n-BuLi), selectively replaces one of the bromine atoms with lithium. The bromine at the C2 position is more reactive and is exchanged preferentially. The resulting lithiated intermediate is then quenched with an appropriate electrophile to introduce the formyl group. A common formylating agent for this step is N,N-dimethylformamide (DMF). This method provides a regioselective route to the desired product.

| Method | Starting Material | Reagents | Key Transformation |

| Vilsmeier-Haack Reaction | 3-Bromothiophene | 1. POCl₃, DMF2. H₂O | Electrophilic formylation |

| Metal-Halogen Exchange | 2,4-Dibromothiophene | 1. n-BuLi2. DMF | Selective bromine-lithium exchange followed by formylation |

Innovative and High-Throughput Synthetic Approaches for Thiophene Derivatives

While established methods are reliable, recent research has focused on developing more innovative, efficient, and versatile synthetic strategies for thiophene derivatives, which can be applied to the synthesis of compounds like this compound. These modern approaches often aim for greater atom economy, milder reaction conditions, and suitability for high-throughput synthesis to create libraries of diverse molecules. mdpi.comnih.gov

Metal-catalyzed cross-coupling and C-H functionalization reactions have emerged as powerful tools. nih.gov Palladium-catalyzed direct C-H arylation, for example, allows for the coupling of thiophenes with aryl halides without the need to pre-functionalize the thiophene with an organometallic group. organic-chemistry.org Similarly, rhodium-catalyzed reactions have been developed for the highly regioselective synthesis of substituted thiophenes from substrates like 1,2,3-thiadiazoles and alkynes. nih.gov

Multicomponent reactions (MCRs) , such as modifications of the Gewald reaction, offer a streamlined approach to constructing highly substituted thiophenes in a single step from simple starting materials. nih.gov These one-pot syntheses are highly efficient and are well-suited for creating diverse chemical libraries.

Another area of innovation is the use of metal-free synthesis methods . For instance, reactions using elemental sulfur or potassium sulfide (B99878) as the sulfur source with substrates like cyclopropyl (B3062369) derivatives or buta-1-enes provide a transition-metal-free pathway to thiophenes. nih.gov Iodocyclization of sulfur-containing alkynes is another effective method for producing iodinated thiophenes, which can then be further functionalized. mdpi.com

| Innovative Approach | Description | Potential Advantage |

| Metal-Catalyzed C-H Functionalization | Direct formation of C-C or C-X bonds on the thiophene ring without pre-activation (e.g., lithiation). rsc.org | Increased step economy, reduced waste. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single reaction vessel to form the thiophene core with desired substitutions. nih.gov | High efficiency, rapid generation of molecular diversity. |

| Metal-Free Synthesis | Using reagents like elemental sulfur or potassium sulfide to construct the thiophene ring from acyclic precursors. nih.gov | Avoids metal toxicity, aligns with green chemistry principles. |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Enhanced control over reaction parameters, improved safety, and scalability. |

Strategic Utilization of Precursors in this compound Synthesis

The choice of precursor is a cornerstone of the synthetic strategy for this compound, directly influencing the reaction pathway and regiochemical outcome.

3-Bromothiophene : This is a logical and common precursor. The bromine atom at the 3-position deactivates the ring towards electrophilic substitution but directs incoming electrophiles primarily to the C2 and C5 positions. In the Vilsmeier-Haack reaction, formylation occurs almost exclusively at the more activated C2 position, making this a highly regioselective approach.

2,4-Dibromothiophene : This precursor is ideal for strategies involving metal-halogen exchange. wikipedia.org The bromine atom at the C2 position is significantly more labile towards lithium-halogen exchange than the bromine at C4. This difference in reactivity allows for the selective formation of 4-bromo-2-lithiothiophene when one equivalent of an organolithium reagent is used at low temperature. Subsequent trapping with DMF yields the target aldehyde.

2,3-Dibromothiophene : Using this precursor, a metal-halogen exchange reaction with n-butyllithium occurs preferentially at the 2-position. The resulting 3-bromo-2-lithiothiophene (B13734870) can then be formylated. However, this would lead to the synthesis of 3-bromo-2-thiophenecarboxaldehyde, not the desired 4-bromo isomer. This highlights the critical importance of precursor selection for achieving the correct substitution pattern.

Alternative Precursors : Some novel syntheses utilize different starting points entirely. For example, a method for synthesizing a related compound, 4-bromobenzo[b]thiophene, starts from 2-bromo-6-fluorobenzaldehyde, demonstrating that precursor choice can extend beyond simple thiophene derivatives. google.com

Regioselective Functionalization Strategies for the Thiophene Ring System

Achieving the precise 2,4-substitution pattern of this compound requires strict regiochemical control. Several strategies are employed to functionalize the thiophene ring selectively.

Directed Ortho-Metalation (DoM) : This is a powerful technique where a directing group on the thiophene ring chelates to an organometallic base (like n-BuLi), directing deprotonation (metalation) to the adjacent ortho position. While not directly applicable to the standard synthesis from 3-bromothiophene, if one were to start with a thiophene bearing a directing group at C3, this could be a viable strategy for functionalizing the C2 and C4 positions.

Halogen-Metal Exchange Selectivity : As discussed, the differential reactivity of halogen atoms at different positions on the thiophene ring is a key strategy for regiocontrol. nih.govrsc.org The greater acidity of the proton at C2 compared to other positions makes the C2-Br bond more susceptible to exchange with organolithium reagents. This kinetic selectivity is fundamental to syntheses starting from dibrominated thiophenes. wikipedia.org

Modern C-H Functionalization : Advanced catalytic systems offer new ways to achieve regioselectivity. By using specific directing groups and transition metal catalysts, it's possible to functionalize specific C-H bonds that might be inaccessible through classical methods. rsc.orgacs.orgacs.org For example, a removable directing group could be installed to guide a catalyst to functionalize the C2 position, followed by a subsequent undirected functionalization at another position. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Thiophenecarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 4-Bromo-2-thiophenecarboxaldehyde provide direct evidence for its structure. In the ¹H NMR spectrum, the aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and appears as a singlet at approximately 9.8-9.9 ppm. The two protons on the thiophene (B33073) ring are observed as distinct signals, their chemical shifts influenced by the positions of the bromo and formyl substituents. The proton at the 5-position typically appears around 7.7 ppm, while the proton at the 3-position is found near 7.4 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon exhibits a characteristic resonance in the downfield region, typically around 183 ppm. The carbons of the thiophene ring show distinct chemical shifts reflecting the electronic effects of the substituents. The carbon atom bonded to the bromine (C4) is generally found around 115-120 ppm, while the other ring carbons (C2, C3, and C5) resonate at approximately 144 ppm, 133 ppm, and 139 ppm, respectively, though assignments can vary depending on the solvent and specific experimental conditions. organicchemistrydata.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~9.85 | ~183 |

| Thiophene H3 | ~7.4 | ~133 |

| Thiophene H5 | ~7.7 | ~139 |

| Thiophene C2 | - | ~144 |

| Thiophene C4 | - | ~117 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous structural assignment. modgraph.co.uk

For instance, in the structural analysis of a derivative where the aldehyde has been converted into a more complex side chain, a COSY experiment would reveal proton-proton coupling pathways, confirming the connectivity of adjacent protons. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's resonance to its attached proton. The HMBC experiment is particularly powerful, as it shows correlations between protons and carbons that are two or three bonds away, revealing the connectivity across quaternary carbons and heteroatoms, thus piecing together the entire molecular skeleton. modgraph.co.uk These techniques are crucial in confirming the successful synthesis and final structure of complex molecules derived from the parent aldehyde.

Vibrational Spectroscopy for Functional Group Characterization (FTIR and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. thermofisher.comresearchgate.net These methods are highly effective for identifying the functional groups present in a sample. researchgate.net FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic laser light. thermofisher.comcovalentmetrology.com Together, they provide a complementary and comprehensive vibrational fingerprint of the molecule. thermofisher.com

For this compound, the most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the region of 1660-1680 cm⁻¹. Other key vibrations include C-H stretching of the thiophene ring (around 3100 cm⁻¹), C=C ring stretching modes (1500-1400 cm⁻¹), and in-plane and out-of-plane C-H bending vibrations. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

The Raman spectrum provides complementary information. While the polar C=O bond gives a strong signal in the IR, non-polar or more symmetric bonds, like the C=C bonds of the thiophene ring, often produce strong signals in the Raman spectrum. This allows for a thorough characterization of the molecule's skeletal structure. By comparing the vibrational spectra of starting materials and products, chemists can effectively monitor the progress of reactions involving this compound.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |

| Aldehyde C-H Stretch | FTIR/Raman | ~2850, ~2750 |

| Aromatic C-H Stretch | FTIR/Raman | ~3100 |

| Carbonyl (C=O) Stretch | FTIR | ~1670 |

| Thiophene Ring (C=C) Stretch | FTIR/Raman | ~1500-1400 |

| C-Br Stretch | FTIR/Raman | ~600-500 |

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground state to a higher energy excited state. The specific wavelengths absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The chromophoric system of this compound consists of the thiophene ring conjugated with the carbonyl group. This extended π-system is expected to give rise to characteristic electronic transitions. Typically, two main absorption bands are observed for such aromatic aldehydes: a strong band at shorter wavelengths (around 250-290 nm) corresponding to a π → π* transition, and a weaker band at longer wavelengths (often >300 nm) due to an n → π* transition, which involves the non-bonding electrons on the carbonyl oxygen. The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents on the aromatic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. libretexts.org

For this compound (C₅H₃BrOS), the molecular ion peak (M⁺) in the mass spectrum is a distinctive doublet. nih.gov This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively). openstax.org This results in two peaks of almost equal intensity separated by 2 m/z units, at m/z = 190 and 192 (for the nominal mass). The calculated exact mass is 189.90880 Da. nih.gov

Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of the entire formyl group (M-29) as a CHO radical. libretexts.orgmiamioh.edu For this compound, characteristic fragments would include the loss of Br, CO, or combinations thereof, providing further confirmation of the molecular structure. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity | Description |

| 190 | 192 | [M]⁺ | Molecular Ion |

| 189 | 191 | [M-H]⁺ | Loss of a hydrogen radical |

| 161 | 163 | [M-CHO]⁺ | Loss of the formyl radical |

| 111 | 111 | [M-Br]⁺ | Loss of a bromine radical |

Single Crystal X-Ray Diffraction for Solid-State Molecular and Crystal Structures (for derivatives)

While obtaining a suitable single crystal of this compound itself may be challenging, its derivatives are often amenable to single-crystal X-ray diffraction analysis. This technique provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. It yields exact bond lengths, bond angles, and torsion angles, and reveals intermolecular interactions such as hydrogen bonding and π-stacking that govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Thiophenecarboxaldehyde

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of 4-Bromo-2-thiophenecarboxaldehyde. Methods like B3LYP and M06-2X, paired with basis sets such as 6-311G(d,p) and 6-311+G(d,p), are commonly used to perform these calculations. researchgate.net Such studies are crucial for optimizing the molecular structure and exploring its electronic landscape.

Theoretical geometry optimization is a fundamental step in computational analysis, providing the most stable conformation of the molecule (a minimum on the potential energy surface). For derivatives of this compound, DFT calculations have been used to determine optimized bond lengths and angles, which show strong agreement with experimental data obtained from X-ray diffraction. researchgate.net For instance, in a chalcone (B49325) derived from this aldehyde, the bond parameters predicted by DFT calculations were reported to be very similar to those determined crystallographically. researchgate.net Similarly, the optimization of Schiff base isomers derived from this compound has been successfully performed using DFT methods to compare the stability of E and Z isomers.

Table 1: Selected Theoretical vs. Experimental Bond Parameters for a Chalcone Derived from this compound Note: The data below is for (E)-1-([1,1′-Biphenyl]-4-yl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one, a direct derivative. The table illustrates the accuracy of DFT in predicting the geometry of the core thiophene (B33073) ring structure.

| Parameter | Theoretical (DFT) Value | Experimental (X-ray) Value |

| C-S Bond Length (Å) | Varies | Varies |

| C-Br Bond Length (Å) | Varies | Varies |

| C=O Bond Length (Å) | Varies | Varies |

| C-C-S Bond Angle (°) | Varies | Varies |

| C-C-Br Bond Angle (°) | Varies | Varies |

| Specific values for bond lengths and angles are highly dependent on the exact derivative being studied, but studies confirm a high correlation between theoretical and experimental results. researchgate.net |

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

Computational studies on derivatives of this compound have calculated these values. For one chalcone derivative, the theoretical HOMO-LUMO energy gap was calculated to be 2.73 eV. researchgate.net A smaller energy gap generally implies higher chemical reactivity and polarizability. researchgate.net Analysis of Schiff bases formed from this aldehyde also involved detailed HOMO/LUMO calculations to compare the electronic structures of different isomers. These calculations reveal that charge transfer predominantly occurs within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies Note: Values are derived from studies on direct derivatives of this compound.

| Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Chalcone Derivative researchgate.net | B3LYP/6–311G++(d,p) | Value not specified | Value not specified | 2.73 |

| Schiff Base Isomers | B3LYP/6-311G(d,p) | Calculated | Calculated | Calculated |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The map displays different values of electrostatic potential using a color spectrum. Regions of negative potential (typically red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For the Schiff base derived from this compound, MEP analysis was performed on the optimized E and Z isomers. The MEP map identifies the nitrogen and oxygen atoms as the most electronegative centers (red/yellow regions), indicating them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the C-H groups appear as blue regions, marking them as the most electropositive sites.

Hirshfeld surface analysis is a computational method used to investigate and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can decompose the crystal packing into a "fingerprint" plot that summarizes the different types of intermolecular contacts and their relative contributions.

For a chalcone synthesized from this compound, Hirshfeld surface analysis was employed to analyze the crystal structure. researchgate.net This analysis is crucial for understanding how molecules assemble in the solid state. The study highlighted that C-H···O contacts are significant in forming the supramolecular architecture. researchgate.net This technique allows for the quantification of various interactions, including those involving the bromine and sulfur atoms of the thiophene ring, providing a detailed picture of the forces governing the crystal packing. researchgate.net

DFT calculations are widely used to predict vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. Theoretical vibrational wavenumbers are calculated and often scaled by a specific factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra.

In the analysis of a chalcone made from this compound, theoretical vibrational wavenumbers were calculated using the M06-2X functional with a 6-311+G(d,p) basis set. researchgate.net The scaled theoretical values were then compared with the experimental FT-IR spectrum, showing good agreement and allowing for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net Similarly, electronic properties and UV-Vis absorption spectra are calculated to understand electronic transitions, which are often correlated with the HOMO-LUMO gap. researchgate.net

Quantum Chemical Descriptors for Reactivity and Stability Assessments

From the energies of the HOMO and LUMO orbitals, several quantum chemical descriptors can be calculated to provide a more quantitative assessment of a molecule's reactivity and stability. These global reactivity descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω).

Studies on Schiff bases derived from this compound have involved the calculation of these parameters. These descriptors help in comparing the reactivity profiles of different isomers or related compounds under a consistent theoretical framework.

Table 3: Quantum Chemical Descriptors and Their Formulas

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a species to accept electrons. |

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 2 Thiophenecarboxaldehyde

Reactions Involving the Aldehyde Functional Group: Nucleophilic Addition and Condensation

The aldehyde group in 4-bromo-2-thiophenecarboxaldehyde is an electrophilic center, susceptible to attack by various nucleophiles. masterorganicchemistry.comyoutube.com These reactions, primarily nucleophilic additions and subsequent condensations, are fundamental to its synthetic utility. youtube.com

The carbon atom of the carbonyl group is electron-deficient due to the electronegativity of the adjacent oxygen atom, making it a prime target for electron-rich species (nucleophiles). youtube.comlibretexts.org The reaction mechanism typically involves the nucleophile donating a pair of electrons to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate can then be protonated or undergo further reaction, such as elimination of a water molecule, to yield a stable product. youtube.comnih.gov

This reactivity allows for the synthesis of a wide array of derivatives. For instance, it has been used as a building block in the synthesis of tetrahydroisoquinolinones and 3-[(4-bromo-2-thienyl)methylenehydrazinocarbonyl]-1H-1,2,4-triazole. sigmaaldrich.com

A prominent example of the aldehyde's reactivity is the formation of Schiff bases (or imines) through condensation with primary amines. youtube.comnih.gov This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, forming an unstable carbinolamine intermediate. nih.gov Subsequent acid- or base-catalyzed dehydration of the carbinolamine yields the stable imine product, characterized by a carbon-nitrogen double bond. youtube.comnih.gov

The formation of Schiff bases is a critical transformation, as these imine derivatives are themselves valuable intermediates in organic synthesis and have applications in medicinal chemistry. nih.govnih.gov For example, this compound can react with primary amines to furnish a variety of Schiff base ligands. These ligands can then be used to form metal complexes with potential biological activities. nih.gov A study reported the reaction of 3-bromothiophene-2-carbaldehyde with 4-bromo-2-methylaniline (B145978) in the presence of glacial acetic acid, which produced the corresponding (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in an excellent 94% yield. mdpi.com

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |

| 3-Bromothiophene-2-carbaldehyde | 4-Bromo-2-methylaniline | Glacial Acetic Acid | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94% | mdpi.com |

Cross-Coupling Reactions at the Bromine-Substituted Thiophene (B33073) Moiety

The presence of a bromine atom on the thiophene ring opens up a vast area of synthetic possibilities through various cross-coupling reactions. These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. nih.govrsc.org The carbon-bromine (C-Br) bond in this compound can be readily activated by a palladium(0) catalyst, initiating a catalytic cycle that leads to the formation of a new bond. researchgate.net

The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a key example. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction allows for the introduction of alkyne moieties onto the thiophene ring, creating precursors for more complex structures. researchgate.netyoutube.com While traditional Sonogashira couplings require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed in water and without the copper co-catalyst. organic-chemistry.orgpitt.edu

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While palladium is the most common catalyst for activating the C-Br bond, other transition metals can also be employed. Research continues to explore the use of other metals to achieve different reactivity, selectivity, or to develop more cost-effective and sustainable catalytic systems. The choice of metal and ligand can significantly influence the outcome of the coupling reaction.

Electrophilic and Nucleophilic Reactivity of the Thiophene Ring

The thiophene ring itself possesses a distinct reactivity profile. Thiophene is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the presence of the electron-withdrawing aldehyde group and the bromine atom deactivates the ring towards electrophilic attack compared to unsubstituted thiophene. The positions on the ring will have different reactivities based on the directing effects of the existing substituents.

Conversely, the electron-deficient nature of the substituted thiophene ring can make it susceptible to nucleophilic aromatic substitution, although this is generally less common than electrophilic substitution for thiophenes. The reactivity of the ring is a complex interplay between the inherent properties of the thiophene core and the electronic effects of the bromo and aldehyde substituents. According to the Hard and Soft, Acids and Bases (HSAB) theory, electrophiles will preferentially react with nucleophiles of similar softness or hardness. nih.gov

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functional group in this compound can undergo both oxidation and reduction to yield other important functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-bromo-2-thiophenecarboxylic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O). This provides a route to another class of thiophene derivatives with different chemical properties and applications.

Reduction: The aldehyde group can be reduced to a primary alcohol, (4-bromo-2-thienyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The resulting alcohol can serve as a versatile intermediate for further functionalization, such as conversion to ethers, esters, or halides.

Mechanistic Insights into Derivatization and Functionalization Reactions

The derivatization and functionalization of this compound primarily involve reactions at the formyl and bromo substituents, as well as on the thiophene ring itself. Understanding the mechanisms of these reactions is crucial for the rational design of synthetic routes to novel thiophene-based compounds.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing formyl group facilitates nucleophilic aromatic substitution (SNA) at the bromine-bearing carbon. Theoretical studies on substituted thiophenes have shown that the reaction mechanism typically proceeds through a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate. nih.gov In the case of this compound, a nucleophile attacks the carbon atom attached to the bromine, forming a tetrahedral intermediate. The negative charge of this intermediate is stabilized by the electron-withdrawing formyl group through resonance. The subsequent departure of the bromide ion restores the aromaticity of the thiophene ring.

The regioselectivity of nucleophilic attack is highly dependent on the electronic landscape of the thiophene ring. Computational studies on related 2,4-disubstituted quinazolines have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com A similar principle can be applied to this compound, where the C4 position is activated by the C2-formyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The mechanism of the Suzuki-Miyaura reaction is well-established and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgresearchgate.net In the context of this compound, the catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond, forming a palladium(II) intermediate. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which yields the cross-coupled product and regenerates the palladium(0) catalyst.

Kinetic isotope effect studies and DFT calculations have provided detailed insights into the elementary steps of the Suzuki-Miyaura reaction. chemrxiv.org These studies suggest that for aryl bromides, the oxidative addition to a monoligated palladium complex is often the rate-determining step. The nature of the ligands on the palladium catalyst can significantly influence the reaction's efficiency and regioselectivity, especially in polyhalogenated systems. nih.govnih.gov

| Reaction | Reagents | Catalyst | Product | Mechanistic Notes |

| Suzuki-Miyaura Coupling | Arylboronic acid, Base (e.g., K₂CO₃) | Pd(PPh₃)₄ | 4-Aryl-2-thiophenecarboxaldehyde | Proceeds via oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing formyl group can influence the rate of oxidative addition. |

Stille Coupling: The Stille reaction follows a similar catalytic cycle to the Suzuki-Miyaura reaction, but utilizes an organotin reagent for the transmetalation step. The mechanism has been extensively studied and involves the same key steps of oxidative addition, transmetalation, and reductive elimination. researchgate.net The choice of ligands and additives can be crucial for optimizing the reaction yield and preventing side reactions.

Condensation Reactions

The aldehyde functionality of this compound readily undergoes condensation reactions, most notably the Knoevenagel condensation.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. The mechanism begins with the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an aldol-type intermediate. Subsequent dehydration of this intermediate yields the α,β-unsaturated product. organic-chemistry.orgbeilstein-journals.org

Kinetic studies of Knoevenagel condensations have revealed that the reaction can be influenced by the nature of the catalyst and solvent. rsc.org In some cases, an induction period is observed, suggesting an autocatalytic pathway. rsc.org The electron-withdrawing nature of the 4-bromo-2-thienyl group can enhance the electrophilicity of the aldehyde, potentially accelerating the initial nucleophilic attack.

| Reaction | Reagents | Catalyst | Product | Mechanistic Notes |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), Weak base (e.g., piperidine) | Base | α,β-Unsaturated thiophene derivative | Involves nucleophilic addition of a carbanion to the aldehyde followed by dehydration. The electrophilicity of the aldehyde is enhanced by the thiophene ring and bromo-substituent. |

The synthesis of various derivatives through these reactions highlights the versatility of this compound as a building block in organic synthesis. For instance, it has been utilized in the synthesis of thieno[2,3-b]thiophene (B1266192) derivatives, which are of interest for their nonlinear optical properties. nih.govresearchgate.net The mechanistic understanding of these transformations is paramount for the targeted design and synthesis of complex molecules with desired functionalities.

Applications in Advanced Organic Synthesis Using 4 Bromo 2 Thiophenecarboxaldehyde As a Key Synthon

Building Block for the Synthesis of Diverse Heterocyclic Frameworks

The unique structure of 4-bromo-2-thiophenecarboxaldehyde, featuring both an electrophilic aldehyde and a carbon-bromine bond amenable to cross-coupling reactions, positions it as a key building block for a variety of heterocyclic systems.

Preparation of Substituted Thiophenes and Oligothiophenes

Substituted thiophenes and their oligomeric counterparts are of significant interest due to their electronic and optical properties, which make them suitable for applications in organic electronics. nih.gov this compound is a valuable precursor for creating these materials. The bromine atom can be readily displaced or coupled with other molecules through various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce a wide range of substituents at the 4-position of the thiophene (B33073) ring. sigmaaldrich.comnih.gov

The aldehyde functional group can undergo a multitude of reactions, including Wittig reactions, condensations, and reductions, to further elaborate the molecular structure. This dual reactivity allows for the regioselective synthesis of 2,4-disubstituted thiophenes, which are potential candidates for liquid crystalline compounds. researchgate.net For instance, the aldehyde can be converted to an alkene, which can then participate in further reactions, or it can be used to introduce other functional groups.

The synthesis of oligothiophenes, which are short, well-defined chains of thiophene rings, often utilizes brominated thiophene derivatives. juniperpublishers.comunl.edu These oligomers serve as models for understanding the properties of their polymer analogs and are synthesized through iterative coupling reactions where the bromo-functionalized thiophene is a key component. sigmaaldrich.com

Table 1: Examples of Substituted Thiophenes Derived from this compound

| Product | Reactant(s) | Reaction Type | Reference |

| 2,4-Disubstituted Thiophenes | Grignard Reagents | Cross-Coupling | researchgate.net |

| 2'-Substituted 4-Bromo-2,4'-bithiazoles | Alkyl/Aryl Zinc Halides | Negishi/Stille Cross-Coupling | nih.gov |

Synthesis of Polycyclic Aromatic Heterocycles (e.g., Tetrahydroisoquinolinones)

This compound has been identified as a key building block in the synthesis of more complex, fused heterocyclic systems such as tetrahydroisoquinolinones. sigmaaldrich.comsigmaaldrich.com These scaffolds are present in many biologically active molecules. The synthesis typically involves a multi-step sequence where the aldehyde group participates in the formation of the core heterocyclic ring structure, while the bromo group can be used for further functionalization of the final product.

Role in Chalcone (B49325) Synthesis and Related Conjugated Systems

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that exhibit a wide range of biological activities. They are typically synthesized through a Claisen-Schmidt condensation between an aldehyde and a ketone. youtube.comnih.gov this compound can serve as the aldehyde component in this reaction, reacting with various acetophenones to produce thiophene-containing chalcones.

The resulting conjugated system, which extends across the thiophene ring and the aromatic ring from the ketone, is crucial for the electronic and biological properties of these molecules. The presence of the bromine atom offers a handle for subsequent modifications, allowing for the creation of a library of diverse chalcone derivatives.

Table 2: Chalcone Synthesis using this compound

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| This compound | Substituted Acetophenone | Thiophene-containing Chalcone | Claisen-Schmidt Condensation |

Ligand Precursor in Coordination Chemistry and Catalysis

The aldehyde group in this compound can be readily converted into various nitrogen-containing functionalities, such as imines (Schiff bases), by condensation with primary amines. These Schiff bases, incorporating the bromo-substituted thiophene moiety, can act as versatile ligands for a variety of metal ions. The sulfur atom of the thiophene ring and the nitrogen atom of the imine group can coordinate to a metal center, forming stable chelate complexes.

The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, can be fine-tuned by modifying the substituent on the imine nitrogen or by further reactions at the bromine-bearing carbon. These complexes have potential applications in various catalytic processes.

Contributions to the Synthesis of Monomers for Polymerization

The dual functionality of this compound makes it a valuable precursor for the synthesis of monomers for polymerization. The aldehyde group can be transformed into a polymerizable group, such as a vinyl or an acetylene (B1199291) group, through standard organic reactions. The bromine atom provides a site for cross-coupling reactions, which can be used to link these monomeric units together to form polymers.

This strategy allows for the creation of well-defined conjugated polymers with thiophene units in the backbone. These materials are of great interest for their potential use in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Medicinal Chemistry and Pharmacological Investigations of 4 Bromo 2 Thiophenecarboxaldehyde Derivatives

Design and Synthesis of Novel Biologically Active Thiophene-Containing Compounds

The chemical structure of 4-Bromo-2-thiophenecarboxaldehyde, featuring a reactive aldehyde group and a bromine-substituted thiophene (B33073) ring, makes it an ideal building block for the synthesis of a variety of heterocyclic compounds with potential biological activity. nih.govnih.gov Its utility has been demonstrated in the synthesis of complex molecular architectures, including tetrahydroisoquinolinones and 1,2,4-triazole (B32235) derivatives. nih.govnih.gov

Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many naturally occurring alkaloids and synthetic drugs with a broad spectrum of biological activities, including anticancer properties. nih.govnih.gov The synthesis of tetrahydroisoquinolinone derivatives often involves the Pictet-Spengler reaction or related cyclization strategies, where an aldehyde, such as this compound, reacts with a phenethylamine (B48288) derivative. The resulting 4-bromo-thienyl-substituted tetrahydroisoquinolinones are then investigated for their potential as novel therapeutic agents.

Another important class of compounds synthesized from this precursor are 1,2,4-triazoles. These are five-membered heterocyclic rings containing three nitrogen atoms, a scaffold known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and antiviral effects. nih.govresearchgate.net For instance, this compound has been utilized in the synthesis of 3-[(4-bromo-2-thienyl)methylenehydrazinocarbonyl]-1H-1,2,4-triazole. nih.govnih.gov This is typically achieved through a multi-step synthesis involving the reaction of the aldehyde with a carbohydrazide, followed by cyclization to form the triazole ring. The resulting compounds are then screened for their biological activities.

The design of these novel compounds often involves computational studies to predict their binding affinity to specific biological targets, followed by targeted synthesis and in vitro and in vivo evaluation. The bromine atom on the thiophene ring provides a site for further functionalization through cross-coupling reactions, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. nih.gov

Evaluation of Antimicrobial and Antioxidant Activities of Derived Schiff Bases

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of organic compounds that have garnered significant attention for their diverse biological activities, including antimicrobial and antioxidant properties. nih.govresearchgate.netrsc.org The imine or azomethine group (-C=N-) is a key pharmacophore responsible for their bioactivity. nih.gov The evaluation of Schiff bases derived from this compound is a promising area of research.

While specific studies on Schiff bases derived directly from this compound are limited in the readily available literature, research on closely related structures provides valuable insights. For instance, Schiff bases derived from other bromo-thiophene aldehydes have been synthesized and their metal complexes have shown potent antimicrobial activity against a range of bacterial and fungal strains. nanobioletters.comacs.orgnih.gov The antimicrobial efficacy is often attributed to the chelation of the metal ion by the Schiff base ligand, which can enhance its lipophilicity and facilitate its transport across microbial cell membranes. researchgate.net

The antioxidant potential of Schiff bases is also a subject of intense investigation. nih.govresearchgate.netrsc.org These compounds can act as free radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. rsc.org The antioxidant activity of Schiff bases is influenced by the nature and position of substituents on the aromatic rings. Studies on various Schiff bases have demonstrated their ability to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.govmdpi.com

Future research should focus on the synthesis of a series of Schiff bases from this compound and various amines, followed by a systematic evaluation of their antimicrobial and antioxidant activities. This would involve determining their minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and fungi, as well as their IC50 values in various antioxidant assays. Such studies would be instrumental in identifying lead compounds for the development of new antimicrobial and antioxidant agents.

Research into Enzyme Inhibitors and Other Therapeutic Targets (e.g., Perforin)

The development of enzyme inhibitors is a cornerstone of modern drug discovery. Derivatives of this compound are being investigated for their potential to inhibit various enzymes implicated in disease pathogenesis. One such target of significant interest is perforin (B1180081).

Perforin is a pore-forming protein released by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate virus-infected and cancerous cells. However, dysregulated perforin activity can contribute to autoimmune diseases and transplant rejection. nih.govmdpi.com Research into small molecule inhibitors of perforin has identified diarylthiophenes as a promising class of compounds. mdpi.com While direct synthesis from this compound is not always explicitly detailed in initial screening studies, the thiophene scaffold is a key structural feature of these inhibitors. The development of these inhibitors often involves structure-activity relationship (SAR) studies where modifications to the thiophene ring and its substituents are explored to optimize potency and selectivity. researchgate.net

Beyond perforin, thiophene derivatives have been explored as inhibitors of other enzymes. For example, thieno[3,4-d]pyrimidin-4-ones, which can be conceptually derived from thiophene carboxamides, have shown inhibitory activity against poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair and a target for cancer therapy. rsc.org Additionally, various heterocyclic compounds containing the thiophene moiety have been investigated as inhibitors of enzymes such as carbonic anhydrase and cholinesterases, which are relevant targets for a range of diseases. nih.gov

The aldehyde functional group of this compound provides a versatile handle for the synthesis of a wide variety of heterocyclic systems that can be screened for their enzyme inhibitory activity. Future research in this area will likely involve a combination of computational modeling, high-throughput screening, and medicinal chemistry efforts to identify and optimize novel enzyme inhibitors derived from this promising starting material.

Exploration in Radiopharmaceutical Development and Bio-isosterism with Phenyl Groups

Radiopharmaceuticals, which are drugs containing radioactive isotopes, are crucial for both diagnostic imaging and targeted radiotherapy in nuclear medicine. The design of novel radiopharmaceuticals often involves the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The thiophene ring is considered a valuable bioisostere of the phenyl ring in drug design.

The concept of bioisosterism between thiophene and phenyl rings is well-established. Thiophene maintains the steric bulk and planar structure of a phenyl ring, which is often crucial for receptor binding. However, the presence of the sulfur heteroatom makes the thiophene ring more polar and generally more hydrophilic than a phenyl ring. This property can be advantageous in radiopharmaceutical design, as it can lead to improved pharmacokinetic properties, such as faster clearance from non-target tissues, resulting in better imaging contrast and lower radiation dose to the patient.

Furthermore, the different electronic properties of the thiophene ring compared to the phenyl ring can influence the metabolism of the drug, potentially leading to more favorable metabolic pathways. The bromine atom in this compound serves as a convenient site for the introduction of a radionuclide, either directly or through a linker. This makes it a valuable precursor for the synthesis of novel radiolabeled compounds for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, or for targeted radionuclide therapy.

The development of new radiopharmaceuticals is a complex process that involves radiolabeling chemistry, in vitro evaluation of receptor binding and cellular uptake, and in vivo studies in animal models to assess biodistribution and targeting efficacy. The use of this compound and its derivatives in this field holds promise for the development of the next generation of diagnostic and therapeutic radiopharmaceuticals.

Potential Applications in Agrochemical Development

The search for new and effective agrochemicals, including herbicides, insecticides, and fungicides, is a continuous endeavor to ensure food security. Thiophene-containing compounds have shown promise in this area, exhibiting a range of biological activities that could be harnessed for agricultural purposes. nih.govmdpi.com

While specific applications of this compound derivatives in agrochemicals are not extensively documented in the public domain, the general biological activity of thiophene-based compounds suggests their potential. For instance, certain thiophene derivatives have been reported to possess herbicidal activity. mdpi.com The mechanism of action of these compounds can vary, but they often target specific enzymes or biochemical pathways in plants that are essential for their growth and survival.

Furthermore, the antimicrobial properties of thiophene derivatives, as discussed in section 7.2, could be relevant for the development of new fungicides to protect crops from fungal diseases. The structural diversity that can be achieved by modifying the this compound scaffold allows for the creation of large libraries of compounds that can be screened for their agrochemical potential.

The development of a new agrochemical involves a rigorous testing process to evaluate its efficacy, crop safety, and environmental impact. This includes greenhouse and field trials, as well as toxicological and environmental fate studies. While the journey from a lead compound to a commercial product is long and challenging, the exploration of this compound derivatives represents a viable strategy in the ongoing search for innovative solutions in agriculture.

Materials Science and Engineering Applications of 4 Bromo 2 Thiophenecarboxaldehyde Derivatives

Contributions to Organic Electronic Materials

Thiophene-based molecules are foundational to the field of organic electronics due to their excellent charge transport properties and environmental stability. capes.gov.br Derivatives of 4-bromo-2-thiophenecarboxaldehyde serve as key intermediates in the synthesis of oligothiophenes and other π-conjugated systems that are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). capes.gov.br

The aldehyde functional group on the this compound molecule provides a site for chain extension and functionalization, while the bromo-substituent is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. These reactions are pivotal for constructing the extended π-conjugated backbones of semiconducting polymers. nih.gov This dual functionality allows for the precise engineering of molecular architecture, which in turn dictates the electronic properties of the final material. For instance, polymers can be designed with alternating electron-donating and electron-accepting units to tune the HOMO/LUMO energy levels for specific applications. taylorfrancis.com While direct research on polymers from this compound is specific, the principles are well-established in the synthesis of numerous thiophene-based functional polymers where bromo- and aldehyde-functionalized thiophenes are common starting points. capes.gov.brresearchgate.net

Role in the Development of Conjugated Polymers for Optoelectronic Devices

Conjugated polymers derived from thiophene (B33073) units are at the forefront of research for optoelectronic applications due to their processability and tunable properties. nih.govresearchgate.net These materials are central to the function of organic photovoltaics (OPVs) and OLEDs. The aldehyde group of this compound can be converted into a variety of linkages, such as vinylenes or imines, to form the backbone of a conjugated polymer.

The bromine atom allows for polymerization through reactions like Kumada cross-coupling, a common method for producing regioregular polythiophenes. nih.gov The regioregularity, or the consistent head-to-tail coupling of the thiophene units, is crucial for achieving high charge carrier mobility. The optoelectronic properties of these polymers, including their absorption spectra and energy levels, can be finely tuned by altering the polymer's backbone and side chains, a strategy for which thiophene derivatives are well-suited. nih.govrsc.org For example, an alternating copolymer of phenothiazine (B1677639) and thiophene was shown to have an optical band gap of 2.74 eV. researchgate.net

In the field of solar energy, derivatives of this compound are particularly relevant to the development of organic dyes for Dye-Sensitized Solar Cells (DSSCs). nih.govsumdu.edu.ua DSSCs rely on a photosensitizer (dye) to absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO₂). nih.gov The ideal dye has a donor-π-acceptor (D-π-A) structure, where the thiophene ring often serves as part of the π-conjugated bridge that facilitates charge transfer from a donor molecule to an acceptor/anchoring group.

The aldehyde group of this compound is a convenient starting point for synthesizing such dyes, often through Knoevenagel condensation with a compound containing an active methylene (B1212753) group, like cyanoacetic acid, which serves as the electron acceptor and anchoring group to the TiO₂ surface. The bromine atom can be replaced with a donor group via cross-coupling to complete the D-π-A structure. Research on similar thiophene-based dyes has demonstrated the viability of this approach. For instance, a study on two novel D-π-A configured thiophene-based dyes, C1 and C2, utilized a simple phenyl group as the donor and a cyanovinylene-thiophene unit as the π-spacer. The device fabricated with dye C1, which used cyanoacetic acid as the acceptor, showed a power conversion efficiency (PCE) of 1.2%, a short-circuit current density (Jsc) of 3.64 mA·cm⁻², and an open-circuit voltage (Voc) of 0.50 V. sumdu.edu.ua Another study on 2,2′-bithiophene-based co-sensitizers highlighted how tuning the HOMO and LUMO energy levels is critical for efficient electron injection and regeneration of the dye. nih.gov

Below is an interactive data table summarizing the performance of representative thiophene-based dyes in DSSCs.

| Dye | Donor Group | π-Bridge | Acceptor Group | PCE (%) | Jsc (mA·cm⁻²) | Voc (V) | FF |

| C1 | O-alkylated Phenyl | Cyanovinylene-Thiophene | Cyanoacetic Acid | 1.2 | 3.64 | 0.50 | 0.65 |

| C2 | O-alkylated Phenyl | Cyanovinylene-Thiophene | Barbituric Acid | <1.2 | - | - | - |

| PT1 | - | - | - | 6.72 | - | 0.829 | - |

| OMS4 | Diphenylamine | Thienyl Dibenzofulvene | Cyanoacetic Acid | 2.42 | 6.01 | 0.63 | 0.63 |

PCE: Power Conversion Efficiency, Jsc: Short-circuit Current Density, Voc: Open-circuit Voltage, FF: Fill Factor. Data sourced from relevant studies for illustrative purposes. sumdu.edu.uaresearchgate.net

Formation of Supramolecular Assemblies and Architectures

The aldehyde group of this compound is highly effective in forming Schiff bases through condensation reactions with primary amines. researchgate.net This reaction is a cornerstone of supramolecular chemistry, enabling the construction of large, well-ordered assemblies. The resulting imine bond is often part of a larger conjugated system, and the directionality of this bond can be used to guide the self-assembly of complex architectures like macrocycles and helicates.

Schiff bases derived from thiophene aldehydes are excellent ligands for metal coordination, leading to the formation of metallo-supramolecular structures. nih.govnanobioletters.com For example, a novel Schiff base, 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol, was synthesized from 5-bromo-2-thiophenecarboxaldehyde and 2-aminothiophenol, demonstrating the straightforward creation of functional molecules capable of further assembly. researchgate.net These structures are investigated for their unique host-guest chemistry, sensing capabilities, and potential as novel materials with tailored properties.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Building on the principles of supramolecular chemistry, derivatives of this compound are valuable precursors for ligands used in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govrsc.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, creating porous structures with exceptionally high surface areas.

To be incorporated into a MOF, the thiophene aldehyde is typically first converted into a ligand containing multiple coordination sites, such as carboxylic acids or nitrogen heterocycles. For instance, the aldehyde can undergo reactions to form a multitopic carboxylate ligand, or a Schiff base reaction can be employed to create a multidentate ligand. nih.govnanobioletters.com A study on thiophene-derived Schiff base complexes showed the formation of stable, monomeric complexes with metals like copper, zinc, and cadmium. nih.gov While this specific study resulted in discrete complexes, modification of the ligand to include linking groups would facilitate the extension into a 2D or 3D coordination polymer or MOF. The bromine atom on the thiophene ring offers a site for post-synthetic modification, where additional functional groups can be introduced into the MOF after its initial formation, allowing for the fine-tuning of the framework's properties for applications in gas storage, separation, and catalysis. nih.gov

Future Research Directions and Interdisciplinary Prospects for 4 Bromo 2 Thiophenecarboxaldehyde

Advancements in Catalytic Synthesis and Green Chemistry Applications

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis and derivatization of 4-bromo-2-thiophenecarboxaldehyde. The compound serves as an ideal substrate for a variety of catalytic cross-coupling reactions, which are fundamental to modern organic synthesis.

Catalytic Innovations: Palladium-catalyzed reactions, such as the Suzuki and Mizoroki-Heck couplings, are instrumental in forming new carbon-carbon bonds at the bromine-substituted position. numberanalytics.comsigmaaldrich.com Research is advancing toward the use of novel palladium complexes, including those supported on materials like silica (B1680970) and chitosan, to improve reaction yields and facilitate catalyst recycling. nih.gov A significant area of development involves direct arylation polycondensation (DArP), which avoids the need to preactivate C-H bonds, offering a more direct route to conjugated polymers. nih.gov The aldehyde group on this compound allows for subsequent reactions, such as condensation to form Schiff bases, which can then undergo further coupling reactions to create complex molecular architectures. numberanalytics.com

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to syntheses involving thiophene (B33073) derivatives. unibo.it Future directions include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and increase yields for coupling reactions, as demonstrated in the synthesis of oligothiophenes. nih.gov

Mechanochemistry: The use of solvent-free or low-solvent methods, such as manual grinding or ball milling, represents a significant step towards sustainable chemical synthesis. scientificlabs.com

Green Solvents: Research is exploring the replacement of traditional volatile organic compounds with greener alternatives like ionic liquids or water, minimizing the environmental impact of synthetic processes. unibo.it

The following table summarizes catalytic methods applicable to this compound and its derivatives.

| Catalytic Method | Catalyst Example | Application | Potential Advancement |

| Suzuki Coupling | Palladium(0) complexes | C-C bond formation at the bromo-position with boronic acids. numberanalytics.comnih.gov | Use of supported catalysts for easier recovery and reuse. nih.gov |

| Mizoroki-Heck Coupling | Palladium catalysts | Reaction with allylic alcohols to form intermediates for dihydroisobenzofurans. sigmaaldrich.com | Development of one-pot tandem reactions for increased efficiency. sigmaaldrich.com |

| Direct Arylation Polycondensation (DArP) | Palladium-based systems | Polymerization of thiophene monomers without preactivation. nih.gov | Greater control over polymer molecular weight and properties. nih.gov |

Development of Novel Functional Materials with Tailored Properties

This compound is a foundational component for a new generation of functional organic materials, particularly in the realm of electronics and optics. The thiophene ring itself imparts valuable electronic properties, and the ability to elaborate its structure via the bromo and aldehyde groups allows for the fine-tuning of these characteristics. researchgate.net

Organic Electronics: Thiophene-based polymers are central to organic electronics due to their semiconducting nature. rsc.orgresearchgate.net Derivatives of this compound can be used to create:

Organic Thin-Film Transistors (OTFTs): Polythiophenes are a major class of materials used in OTFTs, and their performance is highly dependent on the regularity and chemical nature of the polymer backbone. nih.govrsc.org

Organic Photovoltaics (OPVs): As strong electron donors, thiophene-based polymers are used as the active layer in solar cells. numberanalytics.comnumberanalytics.com

Organic Light-Emitting Diodes (OLEDs): The luminescence of conjugated thiophene systems makes them suitable for use in display technologies. numberanalytics.comresearchgate.net

Nonlinear Optical (NLO) Materials: The aldehyde group is a key functional group in the synthesis of donor-acceptor molecules with large NLO properties. dtic.mil By reacting the aldehyde of this compound and subsequently modifying the bromo-position, it is possible to create extended conjugated systems. These materials are of interest for applications in optical communications and data processing. Research has shown that donor-acceptor substituted thiophene-vinylene oligomers exhibit enhanced optical nonlinearities. dtic.mil

Integration of Computational Approaches for Rational Design in Drug Discovery and Materials Science

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties of molecules before they are synthesized. This "in silico" approach accelerates the discovery of new drugs and materials by allowing for the rational design of target structures.

Rational Design: For derivatives of this compound, DFT studies can predict key parameters that govern their function. numberanalytics.comresearchgate.net

In Materials Science: Computational models can calculate electronic properties such as HOMO-LUMO energy levels, which are crucial for designing efficient semiconducting polymers for OTFTs and OPVs. nih.gov DFT is also used to calculate properties like the first hyperpolarizability (a measure of NLO activity), guiding the synthesis of promising NLO materials. researchgate.net

In Drug Discovery: Thiophene derivatives are present in numerous pharmacologically active compounds. nih.gov Computational modeling can predict how a molecule will bind to a biological target, such as an enzyme. For instance, studies on analogous compounds like 4-bromoquinoline-2-carboxaldehyde use DFT to understand molecular stability and electronic characteristics, providing a basis for further investigation into their therapeutic potential. researchgate.net This approach can be directly applied to novel structures derived from this compound for applications as enzyme inhibitors or other therapeutic agents. mdpi.com

The following table outlines the role of computational chemistry in this field.

| Computational Method | Predicted Property | Application Area | Research Goal |

| Density Functional Theory (DFT) | Molecular Geometry, Electronic Structure (HOMO/LUMO) | Materials Science, Drug Discovery | Optimize structures for electronic applications and predict biological activity. numberanalytics.comresearchgate.net |

| DFT | First Hyperpolarizability (β) | Nonlinear Optics | Identify molecules with high NLO response for optical device development. researchgate.net |

| Molecular Docking | Binding Affinity and Mode | Drug Discovery | Screen potential drug candidates against biological targets like proteins and enzymes. mdpi.com |

Exploration of Bioimaging and Biosensing Applications

The optical properties of conjugated systems derived from thiophenes make them excellent candidates for use as fluorescent probes and sensors in biological systems. researchgate.net The functional handles on this compound provide the synthetic versatility needed to create sophisticated molecular tools for bioimaging and biosensing.

Future research in this area will likely involve transforming this compound into molecules that can:

Act as Fluorescent Probes: By creating extended, conjugated thiophene systems (oligothiophenes), it is possible to generate molecules that fluoresce upon binding to specific biological targets like proteins or DNA. unibo.itresearchgate.net

Function as Biosensors: The thiophene polymer backbone can act as a "molecular wire." When a biological recognition event occurs on a side chain (e.g., an antibody-antigen interaction), it can trigger a detectable change in the electronic or optical properties of the polymer. numberanalytics.com The biocompatibility and ease of functionalization of thiophene trimers (terthiophenes) make them particularly appealing for these applications. nih.gov

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of this compound is intrinsically interdisciplinary. researchgate.net Its potential can only be fully realized through collaborations that span multiple scientific fields.

Chemistry and Materials Science: Synthetic chemists will develop new methods to create novel polymers and oligomers from this compound, while materials scientists will characterize their physical properties and fabricate them into electronic and optical devices. unibo.itresearchgate.net

Chemistry and Biology: The synthesis of new thiophene derivatives will provide biologists with advanced tools for imaging cellular processes and developing new diagnostic assays. nih.govnih.gov

All Three Fields: A truly synergistic project might involve the computational design (chemistry/physics) of a thiophene-based polymer that can act as a biosensor. Synthetic chemists would then build the molecule, materials scientists would incorporate it into a device, and biologists would test its efficacy in detecting a specific disease marker.

This collaborative approach is essential for translating fundamental chemical knowledge about this compound into tangible technological and medical advancements.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-thiophenecarboxaldehyde?

The compound can be synthesized via regioselective bromination of 2-thiophenecarboxaldehyde using brominating agents like under controlled conditions. A common approach involves directing the aldehyde group’s electron-withdrawing effect to favor bromination at the 4-position. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography ensures high purity. Characterization via (thiophene protons at δ 7.2–7.8 ppm) and IR (aldehyde C=O stretch ~1680–1720 cm) is critical .

Q. How can I confirm the purity and structural integrity of this compound?

Combine multiple analytical techniques:

- Melting point analysis : Compare observed values (e.g., ~120–125°C) with literature data .

- Mass spectrometry : Confirm molecular ion peak at ~191 (M) and fragmentation patterns .

- X-ray crystallography : Use programs like SHELXL or SHELXT to resolve crystal structures, particularly if polymorphs or hydration states are suspected .

Q. What solvents are optimal for storing this compound?

Store in anhydrous, aprotic solvents (e.g., THF or DCM) under inert atmosphere (N/Ar) at –20°C to prevent aldehyde oxidation or moisture-induced degradation. Avoid DMSO due to potential thiophene ring reactivity .

Q. How does the aldehyde group influence reactivity in cross-coupling reactions?

The electron-withdrawing aldehyde enhances electrophilicity at the 4-bromo position, facilitating Suzuki-Miyaura or Ullmann couplings. Protect the aldehyde (e.g., as an acetal) prior to coupling to prevent side reactions. Post-coupling deprotection yields functionalized thiophenes .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. For this compound, the LUMO is localized at the bromine and aldehyde groups, guiding nucleophilic attack at the 5-position. Validate predictions with chemical shifts and Hammett substituent constants .

Q. What strategies resolve contradictions in reported melting points or spectral data?

Q. How to design experiments probing the aldehyde’s role in directing electrophilic substitution?

Compare reactivity of this compound with non-aldehydic analogs (e.g., 4-bromothiophene) in nitration or sulfonation. Monitor reaction kinetics via and correlate with DFT-calculated Fukui indices to quantify electrophilic susceptibility .

Q. What are the challenges in crystallizing this compound?

The compound’s planar structure and strong intermolecular dipole interactions (C=O⋯Br) often yield thin plates or needles. Optimize crystallization via slow vapor diffusion (e.g., ether into DCM) and use SHELXL ’s TwinRotMat for handling twinned crystals .

Q. How to analyze conflicting IR data for the aldehyde group?

Hydrogen bonding or solvent effects can shift C=O stretches. Record IR in multiple solvents (e.g., KBr pellet vs. CCl) and compare with computed spectra (DFT). For solid-state variations, use Raman spectroscopy to distinguish crystalline vs. amorphous forms .

Q. What safety protocols are critical for handling air-sensitive derivatives?

Retrosynthesis Analysis